molecular formula C8H11Cl2NO2 B14421863 4-Chloro-2,5-dimethoxyaniline;hydrochloride CAS No. 85518-75-8

4-Chloro-2,5-dimethoxyaniline;hydrochloride

Cat. No.: B14421863
CAS No.: 85518-75-8
M. Wt: 224.08 g/mol
InChI Key: MULHLQUBGSCPTO-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxyaniline;hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of aniline, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures (80° to 110°C) and pressures (5 to 50 atmospheres). This reaction is carried out in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst and a compound that gives a pH of 8 to 10 in aqueous solution .

Industrial Production Methods

Industrial production methods for 4-Chloro-2,5-dimethoxyaniline typically involve similar catalytic reduction processes, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2,5-dimethoxyaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,5-dimethoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

85518-75-8

Molecular Formula

C8H11Cl2NO2

Molecular Weight

224.08 g/mol

IUPAC Name

4-chloro-2,5-dimethoxyaniline;hydrochloride

InChI

InChI=1S/C8H10ClNO2.ClH/c1-11-7-4-6(10)8(12-2)3-5(7)9;/h3-4H,10H2,1-2H3;1H

InChI Key

MULHLQUBGSCPTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)Cl.Cl

Origin of Product

United States

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